2-Hydroxy-4-(((2-thioxobenzo[d]oxazol-3(2H)-yl)methyl)amino)benzoic acid

Catalog No.
S12421305
CAS No.
56617-09-5
M.F
C15H12N2O4S
M. Wt
316.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-4-(((2-thioxobenzo[d]oxazol-3(2H)-yl)met...

CAS Number

56617-09-5

Product Name

2-Hydroxy-4-(((2-thioxobenzo[d]oxazol-3(2H)-yl)methyl)amino)benzoic acid

IUPAC Name

2-hydroxy-4-[(2-sulfanylidene-1,3-benzoxazol-3-yl)methylamino]benzoic acid

Molecular Formula

C15H12N2O4S

Molecular Weight

316.3 g/mol

InChI

InChI=1S/C15H12N2O4S/c18-12-7-9(5-6-10(12)14(19)20)16-8-17-11-3-1-2-4-13(11)21-15(17)22/h1-7,16,18H,8H2,(H,19,20)

InChI Key

JREMVCYMBRMSEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=S)O2)CNC3=CC(=C(C=C3)C(=O)O)O

2-Hydroxy-4-(((2-thioxobenzo[d]oxazol-3(2H)-yl)methyl)amino)benzoic acid is a complex organic compound characterized by its unique structural features, which include a hydroxyl group, an amino group, and a thioxobenzo[d]oxazole moiety. The compound's molecular formula is C_{15}H_{14}N_{2}O_{3}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Its structure suggests potential applications in medicinal chemistry due to the presence of functional groups that could interact with biological targets.

The chemical reactivity of 2-hydroxy-4-(((2-thioxobenzo[d]oxazol-3(2H)-yl)methyl)amino)benzoic acid can be explored through various reactions:

  • Acid-Base Reactions: The hydroxyl group can participate in acid-base reactions, potentially forming salts with strong acids.
  • Nucleophilic Substitution: The amino group may act as a nucleophile in substitution reactions, particularly in the presence of electrophiles.
  • Condensation Reactions: The compound may undergo condensation with aldehydes or ketones to form imines or other derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 2-hydroxy-4-(((2-thioxobenzo[d]oxazol-3(2H)-yl)methyl)amino)benzoic acid can involve several steps:

  • Formation of Thioxobenzo[d]oxazole: Starting from appropriate precursors, the thioxobenzo[d]oxazole ring can be synthesized using cyclization reactions involving sulfur sources.
  • Amidation: The thioxobenzo[d]oxazole derivative can be reacted with an amino acid or amine to introduce the amino group.
  • Hydroxylation: Finally, hydroxylation can be achieved through oxidation processes or by using hydroxylating agents on suitable substrates.

These methods provide a pathway for synthesizing this compound in a laboratory setting.

The potential applications of 2-hydroxy-4-(((2-thioxobenzo[d]oxazol-3(2H)-yl)methyl)amino)benzoic acid may include:

  • Pharmaceutical Development: Given its structural characteristics, it may serve as a lead compound in drug discovery targeting various diseases.
  • Biochemical Research: It could be utilized in studies involving enzyme inhibition or receptor binding assays due to its functional groups.

Further exploration is necessary to identify specific applications based on empirical data.

Interaction studies involving 2-hydroxy-4-(((2-thioxobenzo[d]oxazol-3(2H)-yl)methyl)amino)benzoic acid could focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific enzymes or receptors.
  • Mechanistic Studies: Understanding the biochemical pathways affected by this compound through in vitro and in vivo models.

Such studies would contribute to understanding its potential therapeutic uses and safety profiles.

Several compounds share structural similarities with 2-hydroxy-4-(((2-thioxobenzo[d]oxazol-3(2H)-yl)methyl)amino)benzoic acid. These include:

  • Benzoic Acid Derivatives: Such as 4-hydroxybenzoic acid, which also contains hydroxyl and carboxylic functional groups but lacks the thioxobenzo[d]oxazole moiety.
  • Thiazole Compounds: Such as 2-amino-thiazole derivatives that exhibit similar biological activities but differ in their heterocyclic structures.
  • Amino Acids with Aromatic Side Chains: These compounds often display similar reactivity due to their amino and carboxylic groups but lack the unique thioxobenzo[d]oxazole structure.

Comparison Table

Compound NameKey FeaturesUnique Aspects
4-Hydroxybenzoic AcidHydroxyl and carboxylic groupsLacks heterocyclic structure
2-AminothiazoleAmino group and thiazole ringDifferent heterocyclic structure
TryptophanAromatic amino acidContains indole structure
5-MethylthiazoleMethylated thiazoleSimilar biological activity but different substituents

These comparisons highlight the uniqueness of 2-hydroxy-4-(((2-thioxobenzo[d]oxazol-3(2H)-yl)methyl)amino)benzoic acid while situating it within a broader context of related compounds. Further research into these relationships could enhance our understanding of its properties and applications.

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

316.05177804 g/mol

Monoisotopic Mass

316.05177804 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-09

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